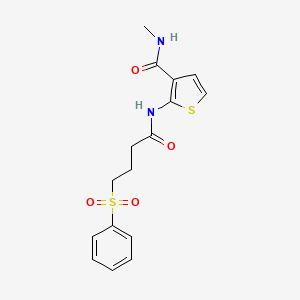

N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide compounds, which includes N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, can be carried out using an indirect method that avoids contamination of the product with no need for purification . A novel sulfonamide compound, (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis

Thiophene-based analogs, including N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Physical And Chemical Properties Analysis

The compound was formed using the slow evaporation method to form single crystals from a methanolic solution . Molecular aggregation in the crystal structure revealed a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and stabilized by N-H⋯O intermolecular contacts .Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them valuable candidates for drug development. They can modulate inflammatory pathways and potentially alleviate conditions associated with inflammation.

b. Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity. Researchers explore their potential in treating mental health disorders.

c. Anti-Arrhythmic Effects: Thiophenes may influence cardiac rhythm by interacting with ion channels. Their anti-arrhythmic properties are of interest to cardiovascular researchers.

d. Anti-Anxiety Potential: Some thiophene derivatives exhibit anxiolytic effects. These compounds could contribute to anxiety management.

e. Antioxidant Properties: Thiophenes act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.

f. Estrogen Receptor Modulation: Researchers investigate thiophenes as estrogen receptor modulators, potentially impacting hormone-related conditions.

g. Anti-Microbial and Anti-Fungal Activity: Thiophenes show promise as antimicrobial and antifungal agents. They may combat infections caused by bacteria and fungi.

h. Anti-Cancer Potential: Certain thiophene-containing compounds exhibit anti-cancer properties. Their mechanisms of action vary, making them intriguing candidates for cancer therapy.

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science:

a. Corrosion Inhibitors: Thiophene derivatives serve as corrosion inhibitors, protecting metals from degradation in aggressive environments .

b. Organic Semiconductors: Thiophenes play a crucial role in organic semiconductor materials. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Mechanism of Action

While specific information on the mechanism of action for N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide was not found, it’s worth noting that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name |

2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWYSCBHFHMSAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)

![3-(3-chloro-4-fluorophenyl)-8-methoxy-1-(4-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2363645.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)